2-bromopyridine-3-sulfonic acid CAS number and properties
2-bromopyridine-3-sulfonic acid CAS number and properties
An In-depth Technical Guide to 2-Bromopyridine-3-Sulfonic Acid: Synthesis, Properties, and Applications for Researchers
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-bromopyridine-3-sulfonic acid, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a first-principles approach. By deconstructing the molecule into its core components—the 2-bromopyridine scaffold and the sulfonic acid functional group—and analyzing data from structurally analogous compounds, we present a robust guide to its predicted properties, synthesis, and potential applications. This paper serves as a foundational resource for scientists looking to synthesize or incorporate this versatile building block into their research programs.
Introduction and Current State of Knowledge
The pyridine ring is a foundational scaffold in a multitude of pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The functionalization of this ring with moieties like bromine and sulfonic acid groups introduces critical handles for synthetic elaboration and modulates the physicochemical properties of the parent molecule. 2-Bromopyridine, for instance, is a widely utilized intermediate in cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3][4] The sulfonic acid group, and its sulfonamide derivatives, are cornerstones of medicinal chemistry, found in drugs ranging from antibacterials to diuretics and anticancer agents.[5][6][7][8]
A thorough search of chemical databases reveals a notable scarcity of reported data for 2-bromopyridine-3-sulfonic acid, including a dedicated CAS number. However, the existence and commercial availability of its direct synthetic precursor, 2-bromopyridine-3-sulfonyl chloride (CAS No. 1060811-59-7), strongly supports its viability as a stable, albeit less-common, chemical entity.[9] This guide aims to fill the existing knowledge gap by providing a scientifically-grounded predictive analysis.
Deconstruction of the Core: Predicted Chemical Profile
The chemical personality of 2-bromopyridine-3-sulfonic acid is a composite of its two key functional groups.
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The 2-Bromopyridine Core: The bromine atom at the 2-position significantly influences the molecule's reactivity. It serves as an excellent leaving group in nucleophilic aromatic substitution and is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse carbon, nitrogen, and oxygen-based substituents.[10] The electron-withdrawing nature of the bromine and the pyridine nitrogen makes the ring electron-deficient, influencing its reactivity in electrophilic substitution reactions.[11]
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The 3-Sulfonic Acid Group (-SO₃H): This is a strongly acidic functional group, which will render the overall molecule highly polar and water-soluble, particularly in its deprotonated sulfonate form (-SO₃⁻). This high polarity suggests that 2-bromopyridine-3-sulfonic acid will be a crystalline solid with a high melting point, similar to pyridine-3-sulfonic acid which melts above 300 °C.[12] The sulfonic acid group is also a precursor to sulfonamides, a critical class of functional groups in drug discovery.[13]
Physicochemical Properties: A Comparative Analysis of Analogous Compounds
To construct a reliable profile for 2-bromopyridine-3-sulfonic acid, we can analyze the known properties of its closest structural relatives. The data presented in the table below provides a basis for predicting the characteristics of our target compound.
| Property | 2-Bromopyridine | Pyridine-3-sulfonic acid | 2-Bromopyridine-3-carboxylic acid | 2-Bromopyridine-3-sulfonic acid (Predicted) |
| CAS Number | 109-04-6[11] | 636-73-7[14] | 35905-85-2[15] | Not Assigned |
| Molecular Formula | C₅H₄BrN[11] | C₅H₅NO₃S[14] | C₆H₄BrNO₂[15] | C₅H₄BrNO₃S |
| Molecular Weight | 158.00 g/mol [2] | 159.16 g/mol [12] | 202.01 g/mol [15] | 238.06 g/mol |
| Appearance | Colorless to light yellow liquid[2] | White or yellow crystalline powder[14] | Solid[16] | White to off-white crystalline solid |
| Melting Point | Not Applicable (Liquid) | >300 °C[12] | 200-203 °C[16] | >250 °C (decomposes) |
| Boiling Point | 192-194 °C[17] | Not Applicable (Solid) | Not Available | Not Applicable (Decomposes) |
| Solubility | Slightly miscible in water[2] | Soluble in water | Sparingly soluble in water | Highly soluble in water |
Proposed Synthetic Pathway and Experimental Protocol
Direct electrophilic sulfonation of 2-bromopyridine is expected to be challenging due to the electron-deficient nature of the pyridine ring.[18] A more viable and logical approach is the hydrolysis of the corresponding sulfonyl chloride. A more robust, multi-step synthesis, analogous to the industrial preparation of pyridine-3-sulfonic acid from 3-chloropyridine, offers a higher probability of success.[1][18][19][20]
Logical Synthesis Workflow
This proposed pathway involves an initial activation of the pyridine ring via N-oxidation, followed by nucleophilic substitution and subsequent deoxygenation.
Caption: Proposed multi-step synthesis of 2-bromopyridine-3-sulfonic acid.
Step-by-Step Experimental Protocol
Causality and Rationale: This protocol is designed for high yield and purity by activating the pyridine ring towards electrophilic substitution, a necessary step given the ring's inherent electron deficiency.
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N-Oxidation of 2-Bromopyridine:
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Dissolve 2-bromopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
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Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), while maintaining the temperature below 30 °C with an ice bath. Rationale: This initial oxidation activates the pyridine ring, making the subsequent sulfonation at the 3-position more favorable.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, neutralize the excess oxidizing agent and work up the reaction to isolate the 2-bromopyridine N-oxide.
-
-
Sulfonation of 2-Bromopyridine N-oxide:
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Carefully add the 2-bromopyridine N-oxide (1.0 eq) to fuming sulfuric acid (oleum, 20-30% SO₃) at 0 °C. Rationale: Fuming sulfuric acid is a powerful sulfonating agent required to react with the activated pyridine N-oxide ring.
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Heat the mixture to 120-140 °C and maintain for 4-6 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH to isolate the 2-bromopyridine-3-sulfonic acid N-oxide intermediate, which may precipitate from the solution.
-
-
Reduction of the N-Oxide:
-
Dissolve the intermediate from the previous step in a suitable solvent.
-
Add a reducing agent such as phosphorus trichloride (PCl₃) (1.2 eq) dropwise. Alternatively, catalytic hydrogenation (e.g., H₂ over a palladium or Raney nickel catalyst) can be employed.[19][21] Rationale: This final step removes the N-oxide to yield the target aromatic system.
-
Monitor the reaction for completion.
-
Upon completion, perform an appropriate aqueous workup. The final product, being highly water-soluble, will likely remain in the aqueous phase and can be isolated by evaporation of water or by crystallization after pH adjustment.
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Applications in Drug Development and Organic Synthesis
The true value of 2-bromopyridine-3-sulfonic acid lies in its potential as a versatile synthetic intermediate.
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Access to Novel Sulfonamides: The sulfonic acid can be readily converted to its corresponding sulfonyl chloride (using reagents like thionyl chloride or phosphorus pentachloride), which is a key precursor for synthesizing a diverse library of sulfonamide derivatives. These derivatives can be screened for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[7][22]
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Scaffold for Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it is an ideal fragment for screening against biological targets. The bromine atom provides a vector for synthetic elaboration, allowing researchers to "grow" the fragment into a more potent lead compound.
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Advanced Intermediate via Cross-Coupling: The 2-bromo position can be subjected to various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the late-stage functionalization of the pyridine ring, a powerful strategy in modern medicinal chemistry.[2][23]
Caption: Key synthetic transformations of 2-bromopyridine-3-sulfonic acid.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-bromopyridine-3-sulfonic acid is not available, a robust safety protocol can be established based on the hazards of its components and analogues.
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2-Bromopyridine (CAS 109-04-6): This precursor is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[17][24][25][26] It causes serious eye and skin irritation.[24][25]
-
Pyridine-3-sulfonic acid (CAS 636-73-7): This compound is classified as corrosive and can cause severe skin burns and eye damage.[12]
Consolidated Hazard Assessment: 2-Bromopyridine-3-sulfonic acid should be handled as a toxic and corrosive solid .
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the powder outside of a fume hood, a respirator is recommended.
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
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Spill & First Aid: In case of skin contact, immediately wash with plenty of water.[24] For eye contact, rinse cautiously with water for several minutes.[27] If swallowed or inhaled, seek immediate medical attention.[28][25]
Conclusion
2-Bromopyridine-3-sulfonic acid represents a promising yet underexplored building block for chemical synthesis and drug discovery. While direct experimental data remains elusive, a thorough analysis of its constituent parts and structurally similar molecules provides a solid foundation for predicting its properties and reactivity. The proposed synthetic pathway offers a logical and feasible route for its preparation. For researchers in medicinal chemistry, this compound offers a unique combination of a versatile cross-coupling handle (the 2-bromo group) and a gateway to the important sulfonamide class of compounds (via the 3-sulfonic acid group). This guide serves as a critical starting point for unlocking the potential of this valuable chemical entity.
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